molecular formula C27H36FNO4 B12191814 1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione

1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B12191814
M. Wt: 457.6 g/mol
InChI Key: FAHSQJRBIBOUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the tert-butylphenyl, fluoro, and propan-2-yloxypropyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction and conditions used, but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione include:

    1-(4-tert-butylphenyl)propan-2-one: Shares the tert-butylphenyl group but lacks the complex chromeno[2,3-c]pyrrole structure.

    4-tert-Butylphenylacetylene: Contains the tert-butylphenyl group but has different functional groups and structure.

    1,3-Bis(4-(tert-butyl)phenyl)propan-2-one: Similar in having the tert-butylphenyl groups but differs in overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C27H36FNO4

Molecular Weight

457.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H36FNO4/c1-16(2)32-14-6-13-29-23(17-7-9-18(10-8-17)27(3,4)5)22-24(30)20-15-19(28)11-12-21(20)33-25(22)26(29)31/h7-10,16,19-21,23H,6,11-15H2,1-5H3

InChI Key

FAHSQJRBIBOUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3CCC(CC3C2=O)F)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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